

Cryopreservation effects on Lurasidone Metabolite 14283 stability

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Compound of Interest

Compound Name: *Lurasidone Metabolite 14283 hydrochloride*

Cat. No.: *B602669*

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Technical Support Center: Lurasidone Metabolite 14283 Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Lurasidone Metabolite 14283 (also known as ID-14283) during cryopreservation. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Lurasidone Metabolite 14283 and why is its stability important?

Lurasidone Metabolite 14283 is a major active metabolite of Lurasidone, an atypical antipsychotic medication.^[1] Accurate quantification of this metabolite in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. Ensuring its stability during sample storage, especially under cryopreservation, is critical for obtaining reliable and reproducible experimental results.

Q2: What are the recommended storage conditions for pure Lurasidone Metabolite 14283?

For the pure compound (solid form), a storage temperature of -20°C is recommended for long-term stability, with studies indicating it remains stable for at least four years at this temperature.

[2] For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q3: Is Lurasidone Metabolite 14283 stable in frozen human plasma?

Yes, studies have confirmed the stability of Lurasidone and its active metabolite, ID-14283, in human plasma through a battery of stability studies as part of a validated LC-MS/MS assay.[4] Regulatory documents also indicate that long-term stability of lurasidone and its metabolites has been established in serum at -20°C and -80°C for over 360 days.

Q4: How do freeze-thaw cycles affect the stability of Lurasidone Metabolite 14283 in plasma?

While specific quantitative data from publicly available literature is limited, a validated bioanalytical method for lurasidone and its metabolites has been shown to be stable under various conditions, including freeze-thaw cycles.[5] As a general best practice, it is recommended to minimize the number of freeze-thaw cycles. For critical samples, aliquoting into single-use vials is the preferred method.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent quantification of Metabolite 14283 in stored samples.	1. Improper storage temperature. 2. Multiple freeze-thaw cycles. 3. Sample matrix effects. 4. Instability of stock solutions.	1. Ensure samples are consistently stored at -80°C. 2. Aliquot samples into single-use tubes to avoid repeated freezing and thawing. 3. Re-validate the analytical method for matrix effects. 4. Prepare fresh stock solutions and verify their concentration.
Low recovery of Metabolite 14283 after extraction from plasma.	1. Degradation during sample processing. 2. Inefficient extraction method.	1. Keep samples on ice during processing. 2. Optimize the extraction procedure. A liquid-liquid extraction with tert-butyl methyl ether has been successfully used.
Apparent degradation of the metabolite in long-term storage.	1. Storage temperature fluctuations. 2. Storage container issues.	1. Use a calibrated and monitored freezer for storage. 2. Use appropriate polypropylene tubes designed for cryogenic storage.

Data on Cryopreservation Stability

While specific percentage stability data is not detailed in the available public literature, the stability of Lurasidone and its active metabolite ID-14283 in human plasma has been confirmed through validated analytical methods. The following tables illustrate how such data would be presented.

Table 1: Freeze-Thaw Stability of Lurasidone Metabolite 14283 in Human Plasma (Illustrative Example)

Number of Freeze-Thaw Cycles	Mean Concentration (% of Initial)	% CV
1	98.5	3.2
3	96.8	4.1
5	94.2	4.5

Note: This table is for illustrative purposes only, based on the general finding of stability. Actual values may vary.

Table 2: Long-Term Storage Stability of Lurasidone Metabolite 14283 in Human Plasma (Illustrative Example)

Storage Temperature	Storage Duration	Mean Concentration (% of Initial)	% CV
-20°C	30 days	99.1	2.8
-20°C	90 days	97.5	3.5
-80°C	90 days	99.5	2.5
-80°C	365 days	98.2	3.1

Note: This table is for illustrative purposes only, based on the general finding of stability. Actual values may vary.

Experimental Protocols

Protocol 1: Bioanalytical Method for Lurasidone and Metabolite 14283 in Human Plasma

This protocol is based on the validated LC-MS/MS method described by Katteboina et al. (2016).

- Sample Preparation:

- Thaw frozen human plasma samples on ice.
- To a 100 µL aliquot of plasma, add an internal standard solution.
- Perform a liquid-liquid extraction using tert-butyl methyl ether.
- Vortex mix and centrifuge the samples.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Chromatographic separation is typically achieved on a C18 column.
 - The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
 - Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Assessment of Freeze-Thaw Stability

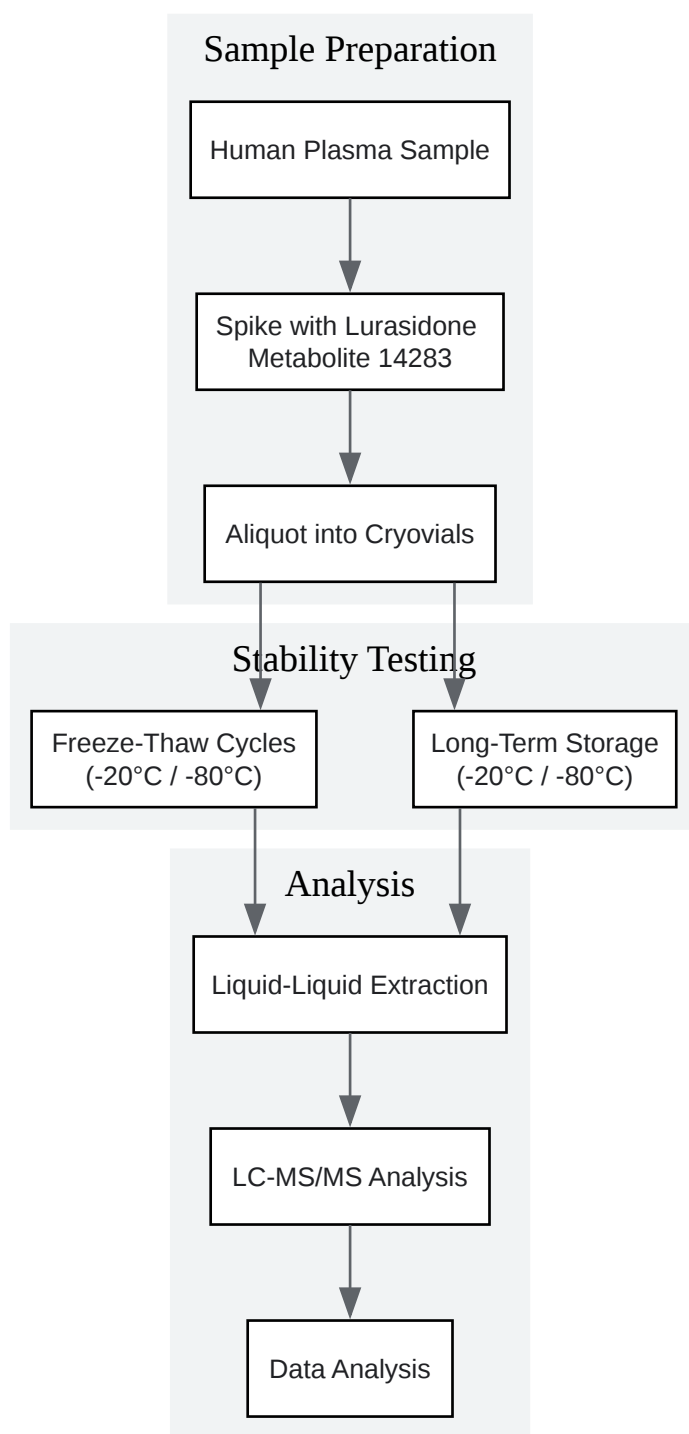
- Use pooled human plasma spiked with known concentrations of Lurasidone Metabolite 14283.
- Divide the spiked plasma into multiple aliquots.
- Analyze a set of aliquots to establish the baseline concentration (Cycle 0).
- Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
- Thaw one set of aliquots completely at room temperature.
- Analyze the thawed aliquots (Cycle 1).

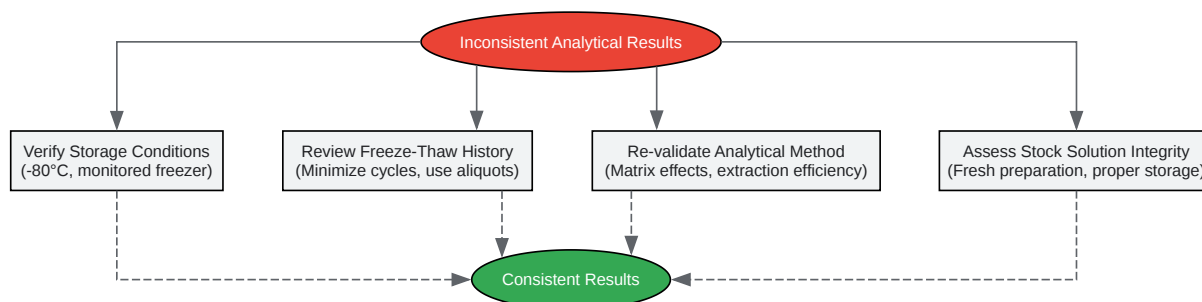
- Refreeze the remaining thawed aliquots for at least 12 hours.
- Repeat the freeze-thaw process for the desired number of cycles (e.g., 3 and 5 cycles).
- Calculate the mean concentration and percentage deviation from the baseline for each cycle.

Protocol 3: Assessment of Long-Term Storage Stability

- Use pooled human plasma spiked with known concentrations of Lurasidone Metabolite 14283.
- Divide the spiked plasma into multiple aliquots for each storage condition.
- Analyze a set of aliquots to establish the baseline concentration (Day 0).
- Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).
- At specified time points (e.g., 30, 90, 180, 365 days), retrieve a set of aliquots from each storage temperature.
- Thaw the samples and analyze them using the validated bioanalytical method.
- Calculate the mean concentration and percentage deviation from the baseline for each time point and temperature.

Visualizations





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